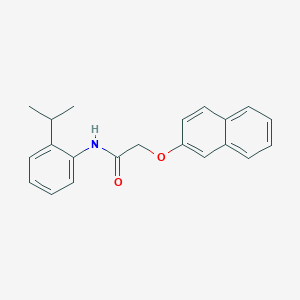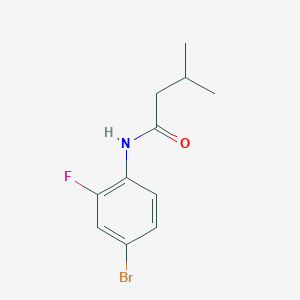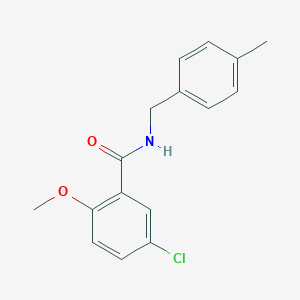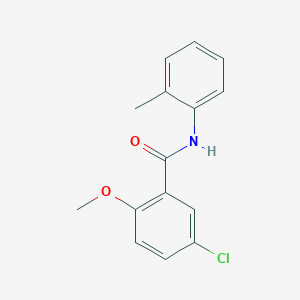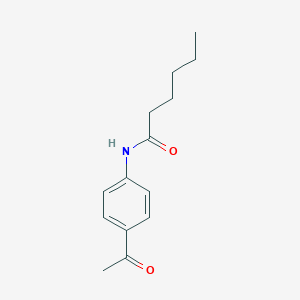
N-(2,4-dimethoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)butanamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a member of the phenethylamine family of compounds and is structurally related to other psychoactive substances such as amphetamines and MDMA.
科学研究应用
N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-dimethoxyphenyl)butanamide has been used as a tool to study the role of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
In pharmacology, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use as a drug lead compound. N-(2,4-dimethoxyphenyl)butanamide has been shown to have activity at various receptors, including the serotonin and dopamine receptors, making it a promising compound for the development of new drugs. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of addiction and depression.
In medicinal chemistry, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use in the synthesis of new compounds with improved pharmacological properties. N-(2,4-dimethoxyphenyl)butanamide has been used as a starting material for the synthesis of various analogs, which have been shown to have improved activity and selectivity at various receptors.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)butanamide is not fully understood, but it is believed to involve the modulation of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. N-(2,4-dimethoxyphenyl)butanamide has also been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged activity at the synapse.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased body temperature. N-(2,4-dimethoxyphenyl)butanamide has also been shown to induce the release of corticosterone, a stress hormone, and to increase the expression of immediate early genes in the brain, indicating increased neuronal activity.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high purity and yield, its availability, and its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)butanamide also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)butanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of addiction and depression, and the exploration of its role in neurodegenerative disorders. Furthermore, the study of N-(2,4-dimethoxyphenyl)butanamide may also lead to a better understanding of the role of monoamine neurotransmitters in the brain and their potential as drug targets.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)butanamide involves the reaction of 2,4-dimethoxybenzaldehyde with butanoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-(2,4-dimethoxyphenyl)butanamide. The synthesis of N-(2,4-dimethoxyphenyl)butanamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI 键 |
STRHTWQBIFPACY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
规范 SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



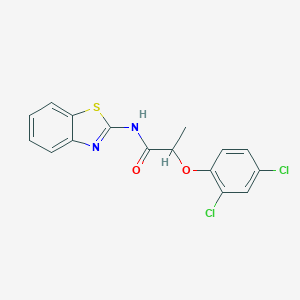
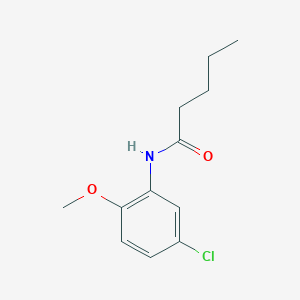


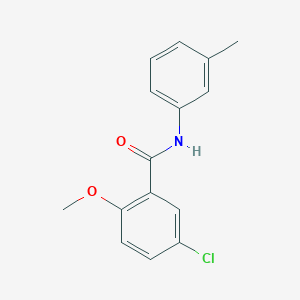
![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

